N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
Description
This compound features a benzodioxin moiety linked via a piperazine-carboxamide bridge to a pyridazine ring substituted with a 6-methylpyridin-2-ylamino group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-16-3-2-4-20(24-16)26-21-7-8-22(28-27-21)29-9-11-30(12-10-29)23(31)25-17-5-6-18-19(15-17)33-14-13-32-18/h2-8,15H,9-14H2,1H3,(H,25,31)(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOADGCAVXQIQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide (CAS 865659-68-3)
- Molecular Formula : C21H25N3O3
- Molar Mass : 367.44 g/mol
- Key Features : Replaces the pyridazine-pyridine moiety with a 2,6-dimethylphenyl group.
- This simpler structure may offer easier synthesis but less target specificity compared to the pyridazine-containing compound .
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28, )
- Molecular Formula : C21H24N5O4
- Molar Mass : 410.18 g/mol
- Key Features : Incorporates a benzo[b][1,4]oxazin-3-one core and pyridin-3-yl group.
- Implications: The oxazinone ring introduces hydrogen-bonding capacity, while the pyridinyl group enhances π-π stacking. The target compound’s pyridazine-pyridine system may offer superior binding affinity in kinase inhibition due to additional nitrogen atoms .
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Molecular Formula : C21H22N6O
- Molar Mass : 374.4 g/mol
- Key Features : Pyrazolo[3,4-b]pyridine core with carboxamide and pyrazole substituents.
- Implications : The fused pyrazole-pyridine system may enhance metabolic stability. However, the target compound’s benzodioxin and pyridazine groups provide distinct electronic profiles for differential target engagement .
Physicochemical and Spectroscopic Comparison
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